Pab-atr

Description

Based on analogous drug classes (e.g., P-CABs and PPIs for acid-related disorders), Pab-atr is presumed to belong to a novel therapeutic category requiring rigorous comparison with existing agents .

Properties

CAS No. |

83579-68-4 |

|---|---|

Molecular Formula |

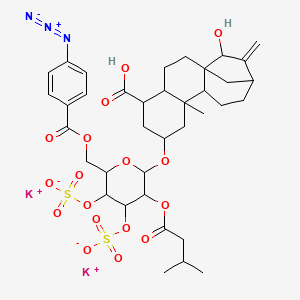

C37H47K2N3O17S2 |

Molecular Weight |

948.1 g/mol |

IUPAC Name |

dipotassium;[2-[(4-azidobenzoyl)oxymethyl]-6-[(5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-5-(3-methylbutanoyloxy)-3-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C37H49N3O17S2.2K/c1-18(2)13-28(41)55-31-30(57-59(49,50)51)29(56-58(46,47)48)26(17-52-34(45)20-5-8-22(9-6-20)39-40-38)54-35(31)53-23-14-24(33(43)44)25-11-12-37-15-21(19(3)32(37)42)7-10-27(37)36(25,4)16-23;;/h5-6,8-9,18,21,23-27,29-32,35,42H,3,7,10-17H2,1-2,4H3,(H,43,44)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |

InChI Key |

URFQPLVDKMKARK-UHFFFAOYSA-L |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)C6=CC=C(C=C6)N=[N+]=[N-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)C6=CC=C(C=C6)N=[N+]=[N-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Synonyms |

6'-O-4-azidobenzoylatractyloside 6'-O-para-azidobenzoyl-atractyloside PAB-ATR |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Structural similarity is a critical factor in drug development. For example, inorganic compounds with interchangeable metals (e.g., substituting iron for cobalt in coordination complexes) may exhibit divergent stability or bioavailability. Applying this principle, this compound’s core structure could be compared to:

Table 1: Structural Comparison

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Core Structure | Benzimidazole-deriv | Benzimidazole-deriv | Pyridine-deriv |

| Metal Ion | Magnesium | None | Cobalt |

| Substituent Groups | Sulfonyl moiety | Methyl group | Carboxylate |

Note: Hypothetical data based on inorganic compound comparison frameworks .

Functional Analogues

Functionally similar compounds, such as proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs), provide insights into this compound’s therapeutic niche. PPIs (e.g., omeprazole) irreversibly inhibit gastric H+/K+-ATPase, while P-CABs (e.g., vonoprazan) achieve faster, pH-independent effects . If this compound aligns with P-CABs, its advantages may include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.